![molecular formula C7H11N3OS B13069777 5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an azetidin-3-yloxy group and a methyl group
Méthodes De Préparation
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole typically involves the reaction of azetidin-3-ol with 4-methyl-1,2,3-thiadiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the azetidin-3-yloxy group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties, which could be useful in the development of sensors and electronic devices.
Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways and its potential as a bioactive molecule.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemicals and intermediates in industrial processes.
Mécanisme D'action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or modulating their activity. For example, it may inhibit the growth of microbial cells by interfering with essential enzymes involved in cell wall synthesis or DNA replication. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparaison Avec Des Composés Similaires
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole can be compared with other similar compounds, such as:
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring. It may exhibit different chemical reactivity and biological activity due to the presence of the oxadiazole ring.
5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties, as well as its biological activity.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: This compound contains an oxazole ring and may have different reactivity and applications compared to the thiadiazole derivative.
The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H11N3OS |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
5-(azetidin-3-yloxymethyl)-4-methylthiadiazole |
InChI |
InChI=1S/C7H11N3OS/c1-5-7(12-10-9-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3 |
Clé InChI |
WBQUAMCOFSIHAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN=N1)COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13069695.png)
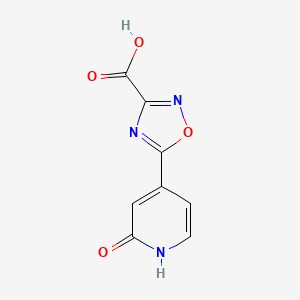
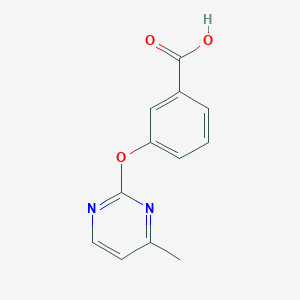
![5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13069706.png)
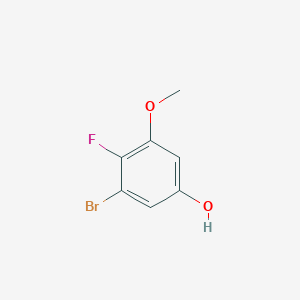
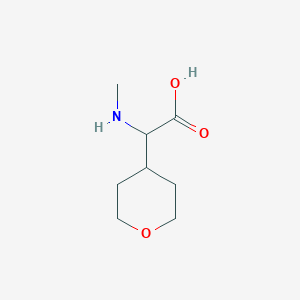

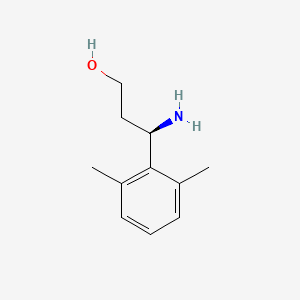
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)
![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13069780.png)
